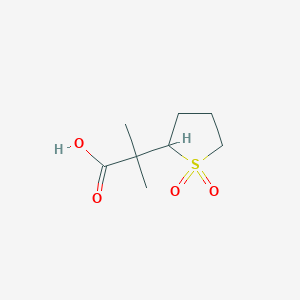
2-(1,1-Dioxidotetrahydrothiophen-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a thiolane ring with a dioxo group and a methylpropanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid typically involves the reaction of thiolane derivatives with appropriate oxidizing agents to introduce the dioxo functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol or sulfide compounds.
Applications De Recherche Scientifique
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid involves its interaction with molecular targets, such as enzymes and receptors. The dioxo group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. Additionally, the thiolane ring can interact with protein thiol groups, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
- (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid is unique due to its specific combination of a thiolane ring with a dioxo group and a methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O4S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-8(2,7(9)10)6-4-3-5-13(6,11)12/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
MCBVNXLPUPQCNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCS1(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


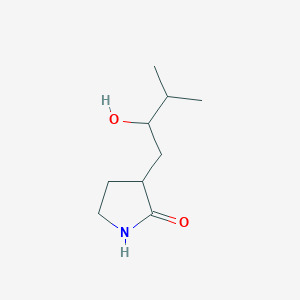
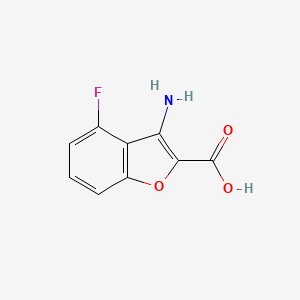
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
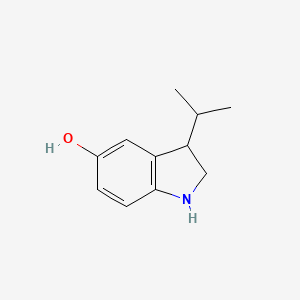

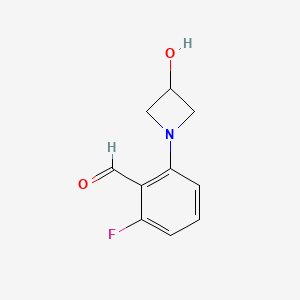
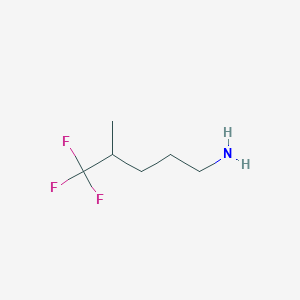
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)

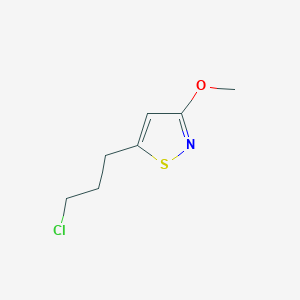
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
